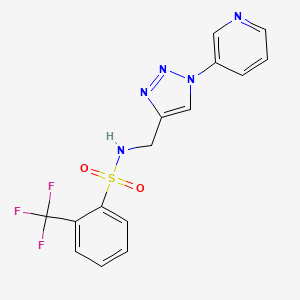
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C26H27FN4O2 and its molecular weight is 446.526. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds
This compound is used in the synthesis of various novel compounds, including those with potential medical applications. For instance, the synthesis of 3,3-bis(4-(dimethylamino)phenyl)indolin-2-ones, a compound showing potential in neurodegenerative disorder treatment, utilizes similar structures in its formulation (Khorrami, Faraji, & Bazgir, 2011).
Development of Fluorescent Chemosensors
Compounds with structures akin to N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide have been used in creating fluorescent chemosensors for detecting metal ions like Zn2+ in aqueous media. Such chemosensors are crucial for environmental monitoring and health applications (Kim et al., 2016).
Catalysis in Green Chemistry
Certain derivatives have been used as catalysts in green chemistry applications, for instance, in the sonochemical synthesis of environmentally friendly compounds. These include 3,3-bis(4-(dimethylamino)phenyl)indolin-2-ones, showcasing the compound's utility in sustainable and eco-friendly chemical processes (Khorrami et al., 2011).
Potential in Drug Development
Allosteric Modulation of Receptors
Similar compounds have been identified as allosteric modulators for receptors like CB1, highlighting potential applications in drug development for various neurological and psychological conditions (Price et al., 2005).
Novel Insecticide Development
Derivatives of N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide have been used in the synthesis of novel insecticides, particularly targeting lepidopterous pests, demonstrating its utility in agricultural sciences (Tohnishi et al., 2005).
Neurological Disorder Treatment
Some structures similar to this compound are involved in synthesizing drugs that prevent specific types of cell death in neurodegenerative disorders, suggesting its potential role in treating these diseases (Saini et al., 2023).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN4O2/c1-30(2)22-12-10-19(11-13-22)24(31-15-14-18-6-3-4-9-23(18)31)17-28-25(32)26(33)29-21-8-5-7-20(27)16-21/h3-13,16,24H,14-15,17H2,1-2H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRBNJGALFTPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)F)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-N2-(3-fluorophenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-isopentyl-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2419135.png)


![4-[(6-Chloro-4-phenylquinazolin-2-yl)amino]benzoic acid](/img/structure/B2419139.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2419142.png)

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(2-(methylthio)phenyl)acetamide](/img/structure/B2419144.png)
![3,5-dimethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2419145.png)
![3-(1-picolinoylpiperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419147.png)
![C-[1-(4-Fluoro-phenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-methylamine](/img/structure/B2419149.png)

![2,2-Dimethyl-5-[(naphthalen-2-ylamino)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2419154.png)